An In-Depth Technical Guide to Methyl Phenyldithiocarbamate: Structure, Properties, and Applications
An In-Depth Technical Guide to Methyl Phenyldithiocarbamate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl phenyldithiocarbamate, a member of the versatile dithiocarbamate class of organosulfur compounds, stands at the intersection of synthetic chemistry, materials science, and pharmacology. While the broader family of dithiocarbamates has seen extensive application, from agricultural fungicides to vulcanization accelerators, the specific properties and potential of individual ester derivatives like methyl phenyldithiocarbamate warrant a focused, in-depth examination. This guide, intended for the practicing researcher, aims to provide a comprehensive technical overview of methyl phenyldithiocarbamate, moving beyond a simple recitation of facts to explore the causality behind its chemical behavior and potential utility. As a self-validating resource, every piece of data and every protocol is grounded in authoritative references, providing a trustworthy foundation for future research and development.
Chemical Identity and Molecular Structure
Methyl phenyldithiocarbamate is systematically named methyl N-phenylcarbamodithioate . Its identity is unambiguously established by its CAS number, 701-73-5.[1] The molecule is composed of a phenyl group attached to a dithiocarbamate functional group, which is in turn S-methylated.
The structural formula of methyl phenyldithiocarbamate is C₈H₉NS₂.[1] The core dithiocarbamate moiety, >N−C(=S)−S−, is the defining feature of this class of compounds. The lone pair of electrons on the nitrogen atom can delocalize into the C=S double bond, giving the C-N bond partial double bond character. This resonance stabilization influences the molecule's geometry and reactivity.
Caption: 2D structure of methyl phenyldithiocarbamate.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of methyl phenyldithiocarbamate.
| Property | Value | Source |
| Molecular Formula | C₈H₉NS₂ | [1] |
| Molecular Weight | 183.3 g/mol | [1] |
| Melting Point | Not definitively reported for pure compound. A related compound, methyl dimethyldithiocarbamate, has a melting point of 43-47 °C. | |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Solubility | Expected to be soluble in many organic solvents such as chloroform, acetone, and DMSO. Dithiocarbamates generally exhibit good solubility in organic solvents. | [2] |
| Appearance | Likely a solid at room temperature. |
Synthesis of Methyl Phenyldithiocarbamate
The synthesis of methyl phenyldithiocarbamate can be achieved through a multi-step, one-pot reaction, a common and efficient method for preparing dithiocarbamates. This approach is highly atom-economical and proceeds under mild conditions.
Synthetic Pathway
The synthesis involves two key steps:
-
Formation of the dithiocarbamate salt: Aniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. The base deprotonates the aniline, increasing its nucleophilicity, and also neutralizes the resulting dithiocarbamic acid.
-
S-alkylation: The dithiocarbamate salt is then alkylated with a methylating agent, such as methyl iodide, to yield the final product, methyl phenyldithiocarbamate.
Caption: Synthetic pathway for methyl phenyldithiocarbamate.
Experimental Protocol
This protocol is a representative procedure based on established methods for dithiocarbamate synthesis.[3]
Materials:
-
Aniline
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline (1 equivalent) in ethanol.
-
Dithiocarbamate Formation: While stirring vigorously, slowly add a solution of sodium hydroxide (1 equivalent) in water. Then, add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The reaction mixture will likely turn yellow or orange. Continue stirring in the ice bath for 1-2 hours.
-
S-Methylation: To the resulting suspension of the sodium phenyldithiocarbamate, add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake vigorously and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Low Temperature for Dithiocarbamate Formation: The reaction of aniline with carbon disulfide is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the dithiocarbamic acid intermediate. Dithiocarbamic acids are known to be unstable and can decompose back to the amine and carbon disulfide, especially under acidic or neutral conditions at elevated temperatures.[4]
-
Use of a Base: A base is essential to deprotonate the aniline, enhancing its nucleophilic attack on the electrophilic carbon of carbon disulfide. It also traps the dithiocarbamic acid as its more stable salt.
-
Excess Methylating Agent: A slight excess of methyl iodide ensures the complete conversion of the dithiocarbamate salt to the final product.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized methyl phenyldithiocarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of methyl phenyldithiocarbamate is expected to show distinct signals for the aromatic protons, the N-H proton, and the S-methyl protons.
-
Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.0-7.6 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent, typically in the range of δ 8.0-9.0 ppm.
-
S-Methyl Protons (S-CH₃): A sharp singlet around δ 2.5-3.0 ppm.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.
-
C=S Carbon: A characteristic downfield signal in the range of δ 190-200 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).
-
S-Methyl Carbon: A signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the methyl group.
-
C=S Stretch (Thioureide band): A strong absorption band in the region of 1250-1350 cm⁻¹. The position of this band is sensitive to the electronic environment.
-
C-N Stretch: A strong band around 1480-1520 cm⁻¹. The partial double bond character of the C-N bond results in a higher frequency for this vibration compared to a typical C-N single bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For methyl phenyldithiocarbamate (MW = 183.3 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 183. Key fragmentation patterns would likely involve the loss of the methyl group, the thiomethyl group, and fragmentation of the phenyl ring. Common fragments observed include those at m/z 77 (phenyl cation) and m/z 135.[1]
Reactivity and Stability
The chemical behavior of methyl phenyldithiocarbamate is largely dictated by the dithiocarbamate functionality.
-
Hydrolysis: Dithiocarbamates are susceptible to hydrolysis, particularly under acidic conditions, which leads to their decomposition back to the parent amine (aniline), carbon disulfide, and methanol.[5] The stability generally increases in basic media.
-
Oxidation: The dithiocarbamate moiety can be oxidized. For instance, oxidation of primary amine dithiocarbamates can lead to unstable thiuram disulfides, which may further decompose.[4]
Potential Applications and Biological Activity
While research on methyl phenyldithiocarbamate is not as extensive as for some other dithiocarbamates, its chemical structure suggests potential applications in several fields, drawing parallels with its better-studied relatives.
Agrochemicals
Many dithiocarbamates are potent fungicides and pesticides. The dithiocarbamate functional group is crucial for their biological activity, often through its ability to chelate essential metal ions in fungal enzymes. While not a commercialized fungicide itself, methyl phenyldithiocarbamate could serve as a lead compound or an intermediate in the synthesis of more complex agrochemicals.
Drug Development and Pharmacology
Dithiocarbamates have garnered significant interest in medicine for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[6]
-
Antifungal Activity: The antifungal potential of dithiocarbamates is well-documented. Studies on related compounds suggest that methyl phenyldithiocarbamate could exhibit activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[7][8][9]
-
Anticancer Activity: Numerous dithiocarbamate derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[10][11][12] The proposed mechanisms often involve the induction of apoptosis. For instance, organotin(IV) complexes of N-methyl-N-phenethyldithiocarbamate have shown strong cytotoxicity in human erythroleukemia cells.[6] While data on methyl phenyldithiocarbamate is limited, its structural similarity to these active compounds makes it a candidate for further investigation.
Materials Science and Coordination Chemistry
The dithiocarbamate ligand is an excellent chelator for a wide range of metal ions, forming stable complexes. These complexes have applications as single-source precursors for the synthesis of metal sulfide nanoparticles and as catalysts.
Toxicology and Safety
The toxicological profile of methyl phenyldithiocarbamate has not been extensively studied. However, data from related dithiocarbamate compounds should be considered for handling and safety precautions. For example, the LD50 of an Fe(II) N-benzylmethyl dithiocarbamate complex in mice was found to be above 5000 mg/kg, classifying it as slightly toxic.[13][14] In contrast, a zinc(II) N-benzyl methyl dithiocarbamate complex showed an LD50 of 794.3-954 mg/kg in mice, indicating moderate toxicity.[15][16] Given this variability, methyl phenyldithiocarbamate should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
Methyl phenyldithiocarbamate, while a relatively simple molecule, embodies the rich chemistry and broad potential of the dithiocarbamate class. Its synthesis is straightforward, and its structure offers multiple avenues for further functionalization. While more research is needed to fully elucidate its specific physicochemical properties, biological activities, and toxicological profile, the available data on related compounds provide a strong rationale for its continued investigation. For researchers in agrochemicals, drug discovery, and materials science, methyl phenyldithiocarbamate represents a valuable building block and a potential lead compound worthy of further exploration.
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